N-Hexyl-2-iodoacetamide: A Technical Guide for Researchers
N-Hexyl-2-iodoacetamide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of N-Hexyl-2-iodoacetamide. Due to the limited availability of experimental data for this specific compound, this guide incorporates information from closely related N-alkyl-2-iodoacetamides and the parent compound, 2-iodoacetamide, to provide a thorough and practical resource.
Core Chemical Properties
N-Hexyl-2-iodoacetamide belongs to the family of haloacetamides and is characterized by a hexyl group attached to the nitrogen of an iodoacetamide molecule. While specific experimental data for N-Hexyl-2-iodoacetamide is scarce, its properties can be estimated based on related compounds.
Table 1: Estimated and Comparative Physicochemical Properties
| Property | N-Hexyl-2-iodoacetamide (Estimated) | 2-Iodoacetamide[1][2] | N-Hex-5-ynyl-2-iodo-acetamide (Computed)[3] | N-Hexylacetamide[4][5] |
| Molecular Formula | C₈H₁₆INO | C₂H₄INO | C₈H₁₂INO | C₈H₁₇NO |
| Molecular Weight | 269.12 g/mol | 184.96 g/mol | 265.09 g/mol | 143.23 g/mol |
| Melting Point | Not available | 92-95 °C | Not available | Not available |
| Boiling Point | Not available | Not available | Not available | Not available |
| Solubility | Expected to have low water solubility, soluble in organic solvents like DMSO and ethanol. | Soluble in water, dimethyl formamide and ethanol. Slightly soluble in methanol. | Not available | Not available |
| Appearance | Expected to be a solid, potentially white to off-white crystals. | White to yellow solid. | Not available | Not available |
| CAS Number | Not found | 144-48-9 | 930800-38-7 | 7501-79-3 |
Synthesis and Experimental Protocols
A general and robust method for the synthesis of N-alkyl-2-iodoacetamides involves the acylation of the corresponding amine with an iodoacetylating agent.
Proposed Synthesis of N-Hexyl-2-iodoacetamide
This protocol is adapted from the synthesis of other N-alkyl-iodoacetamides.[6]
Reaction Scheme:
Caption: Proposed reaction scheme for the synthesis of N-Hexyl-2-iodoacetamide.
Materials:
-
Hexylamine
-
Iodoacetyl chloride or Iodoacetic anhydride
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve hexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodoacetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure N-Hexyl-2-iodoacetamide.
Characterization:
The final product should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Biological Activity and Mechanism of Action
The primary biological activity of N-Hexyl-2-iodoacetamide, like other iodoacetamide derivatives, is its function as an alkylating agent, with a high specificity for cysteine residues in proteins.[7][8]
Mechanism of Cysteine Alkylation
Iodoacetamides are irreversible inhibitors of enzymes that rely on a catalytic cysteine in their active site. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the nucleophilic thiol group of the cysteine residue attacks the electrophilic carbon atom bearing the iodine. This forms a stable thioether bond, effectively and irreversibly inactivating the protein.
Caption: Mechanism of irreversible cysteine alkylation by N-Hexyl-2-iodoacetamide.
This cysteine-modifying activity makes N-Hexyl-2-iodoacetamide a valuable tool in proteomics for:
-
Preventing Disulfide Bond Formation: By capping free cysteine residues, it ensures that proteins remain in their reduced state, which is often necessary for enzymatic digestion and subsequent mass spectrometry analysis.
-
Inhibiting Cysteine Proteases and Deubiquitinases (DUBs): It can be used to study the function of these enzymes by irreversibly blocking their activity.[7]
-
Quantitative Proteomics: Isotopically labeled N-alkyl-iodoacetamides can be used for relative protein quantitation.[6]
Potential Downstream Cellular Effects
The non-specific alkylation of cysteine residues can have broad cellular consequences, as cysteine is a key amino acid in many proteins involved in critical signaling pathways.
Caption: Potential downstream cellular effects of protein cysteine alkylation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-Hexyl-2-iodoacetamide is not available, the safety precautions for 2-iodoacetamide should be strictly followed, with the understanding that the N-hexyl derivative may have different toxicological properties.
Hazard Summary for 2-Iodoacetamide:
-
Skin and Eye Contact: Causes skin irritation and serious eye irritation/damage.[9][10][11] May cause an allergic skin reaction.[9][10]
-
Inhalation: May cause respiratory irritation and allergy or asthma symptoms.[9][10]
-
Sensitization: May cause skin and respiratory sensitization.[9][10]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is sensitive to light and moisture.
First Aid Measures (based on 2-Iodoacetamide):
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[10]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[10]
Conclusion
N-Hexyl-2-iodoacetamide is a potentially valuable research tool, particularly in the field of proteomics, due to its ability to selectively and irreversibly alkylate cysteine residues. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably inferred from related N-alkyl-iodoacetamides and the parent compound, 2-iodoacetamide. Researchers should exercise caution and adhere to strict safety protocols when handling this and related compounds. Further studies are warranted to fully characterize the physicochemical properties and biological activity of N-Hexyl-2-iodoacetamide.
References
- 1. 2-Iodoacetamide for synthesis 144-48-9 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iodoacetamide alkyne | C8H12INO | CID 44448710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide, N-hexyl- [webbook.nist.gov]
- 5. N-Hexylacetamide | C8H17NO | CID 24129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
